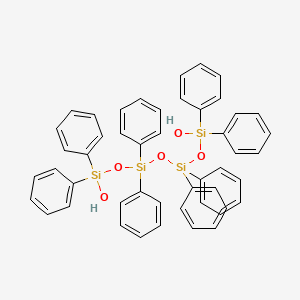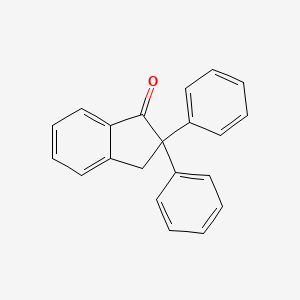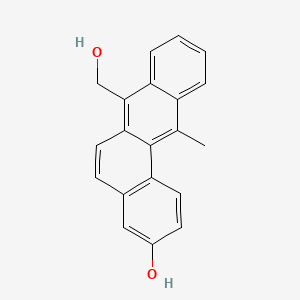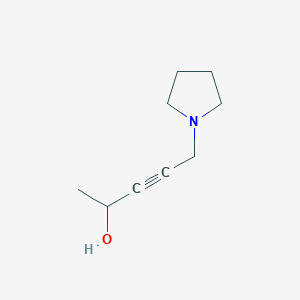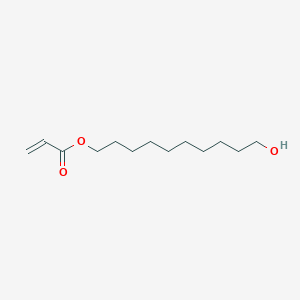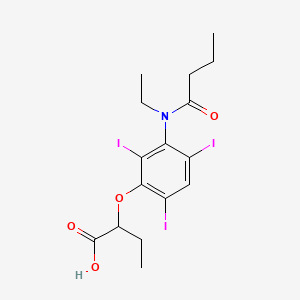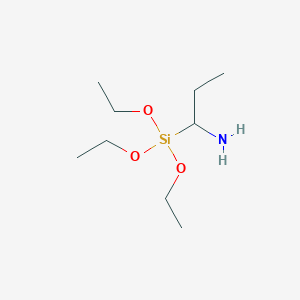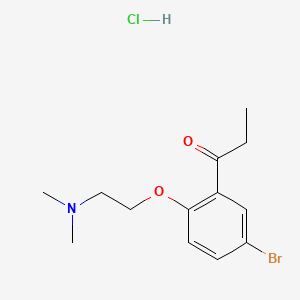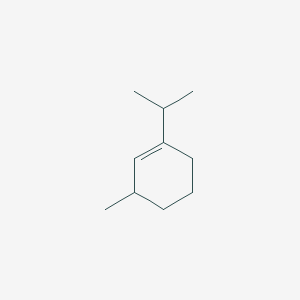
12-Methoxy-16,17-didehydro-9,17-dihydroibogamine-9,20-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methoxy-16,17-didehydro-9,17-dihydroibogamine-9,20-diol is a complex organic compound belonging to the ibogamine class of alkaloids. These compounds are known for their psychoactive properties and have been studied for their potential therapeutic applications, particularly in the treatment of addiction and mental health disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxy-16,17-didehydro-9,17-dihydroibogamine-9,20-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the ibogamine skeleton through a series of cyclization reactions.
Introduction of functional groups: Methoxy and hydroxyl groups are introduced through specific reactions such as methylation and hydroxylation.
Dehydrogenation: This step involves the removal of hydrogen atoms to form double bonds at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions, including palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: For its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating addiction, depression, and other mental health disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 12-Methoxy-16,17-didehydro-9,17-dihydroibogamine-9,20-diol involves its interaction with specific molecular targets in the body. It is known to bind to various neurotransmitter receptors, including serotonin and dopamine receptors, modulating their activity and influencing neural signaling pathways. This interaction is believed to underlie its psychoactive and therapeutic effects.
類似化合物との比較
Ibogaine: Another ibogamine alkaloid with similar psychoactive properties.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
Voacangine: A related alkaloid with similar structural features.
Uniqueness: 12-Methoxy-16,17-didehydro-9,17-dihydroibogamine-9,20-diol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups, along with the dehydrogenated double bonds, contribute to its unique reactivity and interaction with biological targets.
特性
CAS番号 |
23627-68-1 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraen-10-ol |
InChI |
InChI=1S/C20H26N2O3/c1-11(23)14-7-12-8-15-18(14)22(10-12)6-5-20(24)16-9-13(25-2)3-4-17(16)21-19(15)20/h3-4,9,11-12,14-15,18,23-24H,5-8,10H2,1-2H3 |
InChIキー |
DCLUPSCVJQXNCE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC2CC3C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





